N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide” is mentioned in a patent application titled "COMBINATION THERAPY COMPRISING AN FGFR INHIBITOR AND A KRAS INHIBITOR" . The patent application relates to methods of treating cancer by administering a compound, which is a Fibroblast Growth Factor Receptor (FGFR) inhibitor, in combination with a Kirsten rat sarcoma (KRAS) inhibitor .
Scientific Research Applications
Synthesis Techniques
The synthesis of related compounds involves innovative techniques such as microwave-assisted synthesis, which offers a rapid and efficient route to tetrazolyl pyrazole amides with various activities including bacteriocidal and antimicrobial (Jun Hu et al., 2011). Other synthesis methods involve condensation reactions and cyclization to produce compounds with significant biological activities (A. Costanzo et al., 1990; K. V. Strizhenko et al., 2020).
Antimicrobial Activity
Compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains (M. Aytemir et al., 2003; А. А. Aghekyan et al., 2020).
Antileukemic Activities
Derivatives have shown promising results in antileukemic activities, highlighting their potential in cancer treatment research (R. Earl et al., 1979).
Nematocidal and Anti-TMV Activities
Specific derivatives exhibit good nematocidal activity against M. incognita and inactivation effect against tobacco mosaic virus (TMV), offering insights into agricultural applications (Wen Zhao et al., 2017; D. Zhang et al., 2012).
Potential Anti-tumor Agents
Novel synthesis methods and molecular modeling studies of related pyrazole derivatives have been explored for their anticancer activities, demonstrating their potential as anti-tumor agents (I. Nassar et al., 2015; A. Rahmouni et al., 2016).
Mechanism of Action
The patent application suggests that the compound is used as an FGFR inhibitor in combination with a KRAS inhibitor for treating cancer . Ras proteins are part of the family of small GTPases that are activated by growth factors and various extracellular stimuli. The Ras family regulates intracellular signaling pathways responsible for growth, migration, survival, and differentiation of cells . Somatic mutations in RAS may result in uncontrolled cell growth and malignant transformation while the activation of RAS proteins is tightly regulated in normal cells .
properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-2-18-8-9(6-15-18)12-16-11(21-17-12)7-14-13(19)10-4-3-5-20-10/h6,8,10H,2-5,7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJJIPAWOOZWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.